molecular formula C14H9ClO B8732469 2-Chloroanthrone

2-Chloroanthrone

Cat. No.: B8732469
M. Wt: 228.67 g/mol
InChI Key: DZJUUOUBBLVXSV-UHFFFAOYSA-N
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Description

2-Chloroanthrone is a chlorinated derivative of anthrone, a tricyclic aromatic ketone. Anthrone itself consists of an anthracene backbone (three fused benzene rings) with a ketone group at the 10-position. In this compound, a chlorine atom substitutes the hydrogen at the 2-position of the anthrone structure (Figure 1). This modification significantly alters its chemical reactivity, solubility, and industrial applications compared to non-halogenated anthrones.

Properties

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-10H-anthracen-9-one

InChI

InChI=1S/C14H9ClO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8H,7H2

InChI Key

DZJUUOUBBLVXSV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-Chloroacetophenone (C₈H₇ClO)
  • Structure : A benzene ring with a ketone (-CO-) and chlorine substituent at the 2-position.
  • Properties :
    • Molecular Weight: 154.59 g/mol.
    • Boiling Point: 237–239°C.
    • Reactivity: Undergoes nucleophilic substitution due to electron-withdrawing Cl and ketone groups.
  • Applications : Used in pharmaceutical synthesis (e.g., antihistamines) and as a photoinitiator .
  • Comparison: Unlike 2-Chloroanthrone, 2-Chloroacetophenone lacks the fused aromatic system, reducing its thermal stability but enhancing solubility in polar solvents.
2-Chlorothioxanthone (C₁₃H₇ClOS)
  • Structure : A thioxanthone backbone (a tricyclic system with a sulfur atom replacing one oxygen in xanthone) with chlorine at the 2-position.
  • Properties :
    • Molecular Weight: 254.71 g/mol.
    • Melting Point: 148–150°C.
    • UV Absorption: Strong absorbance in the 300–400 nm range, making it useful as a photoinitiator.
  • Applications : Key intermediate in antipsychotic drugs (e.g., zuclopenthixol) and UV-curable resins .
  • Comparison :
    • The sulfur atom in thioxanthone increases electron delocalization, enhancing photochemical activity compared to this compound.
2-Chloroanthraquinone (C₁₄H₇ClO₂)
  • Structure: Anthraquinone with chlorine at the 2-position.
  • Properties :
    • Molecular Weight: 242.66 g/mol.
    • Stability: High thermal stability due to fused aromatic rings.
  • Applications : Dye synthesis (e.g., vat dyes) and electrochemical studies .
  • Comparison: The additional ketone group in anthraquinone increases oxidation resistance compared to this compound.

Functional Analogs

2-Chlorophenol (C₆H₅ClO)
  • Structure: Phenol with chlorine at the 2-position.
  • Properties: Molecular Weight: 128.56 g/mol. pKa: ~8.5 (weaker acid than phenol due to electron-withdrawing Cl).
  • Applications : Disinfectant and precursor to herbicides .
  • Comparison: Lacking a ketone group, 2-Chlorophenol is more reactive in electrophilic substitution but less suited for ketone-mediated reactions.
2-Chloroaniline (C₆H₆ClN)
  • Structure : Aniline with chlorine at the 2-position.
  • Properties :
    • Molecular Weight: 127.57 g/mol.
    • Toxicity: LD₅₀ (rat, oral) = 256 mg/kg, highlighting moderate toxicity .
  • Applications : Synthesis of azo dyes and agrochemicals.
  • Comparison :
    • The amine group enables diazotization reactions, a pathway unavailable to this compound.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Key Applications
This compound* C₁₄H₉ClO 228.67 ~200–220 (est.) Ketone, Chloro Pharmaceuticals, Dyes
2-Chloroacetophenone C₈H₇ClO 154.59 237–239 Ketone, Chloro Photoinitiators, Drugs
2-Chlorothioxanthone C₁₃H₇ClOS 254.71 148–150 Ketone, Chloro, Sulfur Antipsychotics, Resins
2-Chloroanthraquinone C₁₄H₇ClO₂ 242.66 290–295 Ketone (2), Chloro Dyes, Electrochemistry
2-Chlorophenol C₆H₅ClO 128.56 7–9 Hydroxyl, Chloro Disinfectants, Herbicides

*Estimated properties based on structural analogs.

Research Findings and Challenges

  • Synthetic Pathways: Chlorination of anthrone using Cl₂ or SOCl₂ is a common method, analogous to 2-Chloroacetophenone synthesis .
  • Analytical Challenges: Differentiation of this compound from isomers (e.g., 1-Chloroanthrone) requires advanced techniques like HPLC-MS or NMR, as noted in guidance on chemical analysis .
  • Toxicity: Chlorinated aromatics like 2-Chlorophenol exhibit moderate to high toxicity, suggesting this compound may require similar handling precautions .

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